![molecular formula C26H31N5O2S B2477560 1-(3-(4-苄基哌啶-1-基)-3-氧代丙基)-4-丁基噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮 CAS No. 1185107-47-4](/img/structure/B2477560.png)

1-(3-(4-苄基哌啶-1-基)-3-氧代丙基)-4-丁基噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

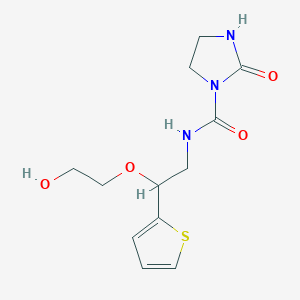

1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C26H31N5O2S and its molecular weight is 477.63. The purity is usually 95%.

BenchChem offers high-quality 1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

当然!以下是关于1-(3-(4-苄基哌啶-1-基)-3-氧代丙基)-4-丁基噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮在科学研究应用方面的全面分析,重点介绍了六种独特的应用:

抗结核剂

该化合物已显示出作为抗结核剂的潜力。它靶向酶脱磷酰基-β-D-核糖-2'-氧化酶(DprE1),该酶对分枝杆菌细胞壁的生物合成至关重要。 抑制这种酶会破坏细胞壁的形成,导致结核分枝杆菌(包括耐药菌株)死亡 .

抗癌剂

研究表明,该化合物的衍生物可以诱导癌细胞凋亡。具体而言,发现它可以抑制微管蛋白聚合,而微管蛋白聚合对于细胞分裂至关重要。 这种抑制导致细胞周期停滞和凋亡,使其成为癌症治疗的有希望的候选药物 .

神经保护剂

该化合物已被研究其潜在的神经保护作用。它是一种甘氨酸转运蛋白1(GlyT1)抑制剂,参与调节大脑中甘氨酸水平。 通过抑制GlyT1,它可以增强甘氨酸介导的神经传递,这对于治疗精神分裂症等神经系统疾病有益 .

抗真菌剂

研究还探讨了该化合物的抗真菌特性。发现它通过破坏细胞壁合成或干扰必需的代谢途径来抑制各种真菌病原体的生长。

这些应用突出了1-(3-(4-苄基哌啶-1-基)-3-氧代丙基)-4-丁基噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮在科学研究和药物开发中的多样潜力。如果您有任何具体问题或需要有关这些应用的更多详细信息,请随时提问!

合成和结构-活性关系的一类新型靶向DprE1的恶唑类抗结核剂 取代的(1-(苄基)-1H-1,2,3-三唑-4-基)(哌嗪-1-基)甲酮缀合物的设计和合成:研究其诱导凋亡的能力和微管蛋白聚合抑制 [发现4-苯甲酰哌啶和3-(哌啶-4-基)苯并d

作用机制

Target of Action

The primary target of this compound is Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) . DprE1 is an enzyme involved in the biogenesis of the mycobacterial cell wall, which is an essential protective barrier against various cellular stresses and important for virulence in the host .

Mode of Action

The compound interacts with DprE1, leading to mutations in the enzyme . This interaction disrupts the normal function of DprE1, affecting the biogenesis of the mycobacterial cell wall .

Biochemical Pathways

The disruption of DprE1 affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) biogenesis pathway . mAGP is a major component of the mycobacterial cell wall, and its disruption can lead to the death of the bacteria .

Pharmacokinetics

Similar compounds have shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mtb growing in host macrophages .

Result of Action

The result of the compound’s action is the death of the bacteria due to the disruption of the mAGP biogenesis pathway . This leads to the breakdown of the mycobacterial cell wall, causing the bacteria to lose its protective barrier and eventually die .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of certain proteins can affect the binding of the compound to its target . Additionally, the pH and temperature of the environment can also affect the stability and efficacy of the compound .

属性

IUPAC Name |

12-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O2S/c1-2-3-14-30-25(33)24-21(13-17-34-24)31-22(27-28-26(30)31)9-10-23(32)29-15-11-20(12-16-29)18-19-7-5-4-6-8-19/h4-8,13,17,20H,2-3,9-12,14-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVABUOCWCBFRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2477477.png)

![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/no-structure.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2477483.png)

![N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2477490.png)

![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2477492.png)

![N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2477493.png)

![8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477495.png)

![(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2477496.png)

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)